![molecular formula C15H15NO4S B3023071 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 92851-65-5](/img/structure/B3023071.png)
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
Overview
Description
“2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid” is a compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid” consists of a phenyl functional group, a sulfonyl functional group, and a carboxylic acid functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid” include a molecular weight of 305.35, a molecular formula of C15H15NO4S , and a PubChem CID of 494565 .Scientific Research Applications
- Researchers have synthesized derivatives of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid and evaluated their antimicrobial properties . Specifically, compound 7g demonstrated potent antibacterial activity against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. Its safe therapeutic dose makes it a promising candidate for combating bacterial infections.
- Selective COX-2 inhibitors are commonly used to relieve inflammation, but they can have cardiovascular side effects. Attaching a nitric oxide (NO) donor moiety to these inhibitors (as seen in compounds 9a–c) may mitigate such side effects .
- The compound’s ability to inhibit COX enzymes (COX-1 and COX-2) is noteworthy. COX enzymes play a crucial role in inflammation and pain pathways. Understanding the specific inhibition profile of this compound can guide drug development .
- Researchers have used 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid in proteomics studies. Its unique structure and potential interactions with proteins make it relevant for investigating cellular processes and protein functions .
- Computational studies have explored the binding of derivatives to the COX-2 active site. Insights from molecular modeling help correlate in vitro COX-2 inhibition results with structural interactions, aiding drug design .
- Given the cardiovascular risks associated with COX-2 inhibitors, researchers are keen on developing safer alternatives. The compound’s NO-releasing properties may address some of these concerns .
Antimicrobial Activity
Anti-Inflammatory Effects
COX Inhibition
Proteomics Research
Molecular Modeling Studies
Cardiovascular Safety Considerations
Safety and Hazards
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXGBYTGTTTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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